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Cat. No.: B15614879 Get Quote

An In-depth Technical Guide to the Discovery and Development of WAY-100635

Introduction
WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-

pyridinyl)cyclohexanecarboxamide) is a research chemical that has played a pivotal role in the

study of the serotonergic system.[1][2] Initially developed and characterized as a potent,

selective, and silent antagonist of the serotonin 1A (5-HT1A) receptor, it became an invaluable

tool for elucidating the receptor's function and distribution.[1][2] Its amenability to radiolabeling,

particularly with carbon-11, established [11C]WAY-100635 as the gold standard for in vivo

imaging of 5-HT1A receptors using Positron Emission Tomography (PET).[3][4][5][6][7]

However, the history of WAY-100635 is also a compelling case study in the evolving

understanding of drug selectivity. Subsequent research revealed its potent agonist activity at

the dopamine D4 receptor, challenging the initial perception of its "selective" nature and

prompting a re-evaluation of conclusions from earlier studies.[8][9][10] This guide provides a

comprehensive technical overview of the discovery, development, and multifaceted

pharmacological profile of WAY-100635, intended for researchers and professionals in drug

development.

Discovery and History
WAY-100635, an achiral phenylpiperazine derivative, was synthesized and developed by

scientists at Wyeth-Ayerst Research (hence the "WAY" prefix). The primary goal was to create
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a highly selective antagonist for the 5-HT1A receptor to overcome the limitations of previous

tools, which were often partial agonists or lacked selectivity.[1] The comprehensive

pharmacological profiling, published in the mid-1990s, established WAY-100635 as the first

truly silent antagonist—a compound that binds to the receptor without eliciting any intrinsic

response, potently blocking the effects of agonists.[1][2][11] This unique property, combined

with high affinity and selectivity, made it a superior research tool for isolating the functions of

the 5-HT1A receptor system.

Pharmacological Profile
The pharmacological characterization of WAY-100635 has evolved significantly since its

introduction. Initially lauded for its singular action at the 5-HT1A receptor, it is now recognized

as a compound with at least two distinct, high-affinity targets in the central nervous system.

Activity at the 5-HT1A Receptor
At its primary target, WAY-100635 acts as a potent and silent antagonist.[1] The 5-HT1A

receptor is a G-protein-coupled receptor (GPCR) that, upon activation by an agonist like

serotonin or 8-OH-DPAT, inhibits adenylyl cyclase, thereby reducing intracellular levels of cyclic

AMP (cAMP). WAY-100635 binds to this receptor with high affinity but does not trigger this

conformational change, leading to a blockade of the signaling cascade.[2] This antagonist

action is observed at both presynaptic somatodendritic autoreceptors, located on serotonin

neurons in the dorsal raphe nucleus, and postsynaptic receptors found in regions like the

hippocampus and cortex.[1][11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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